
2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a chemical compound that has been considered for the design of new drugs and drug delivery devices . It is also known by other names such as 1-hydroxy-2,1-benzoxaborolane, benzo c 1,2 oxaborol-1 3h-ol, 2,1-benzoxaborol-1 3h-ol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, 1,3-dihydro-2,1-benzoxaborol-1-ol, monoester, 2-hydroxymethyl phenylboronic acid cyclic monoester, 2-hydroxymethyl phenylboronic acid, dehydrate, 3h-2,1-benzoxaborol-1-ol, 2,1-benzoxaborole, 1,3-dihydro-1 .
Synthesis Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This compound is also involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular structure of this compound is influenced by the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 123-127 °C (lit.) . It is also involved in hydrolysis reactions, with the kinetics dependent on the substituents in the aromatic ring .Scientific Research Applications
Catalysis in Organic Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Carbohydrate Chemistry : A new class of carbohydrate-binding boronic acids, including ortho-Hydroxymethyl phenylboronic acid, has shown potential in complexing glycosides under physiologically relevant conditions. This finding is significant for the development of oligomeric receptors and sensors aimed at recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).
Synthesis of Substituted or Oxidized Sugar Derivatives : Phenylboronic acid, including its derivatives, plays a key role in the synthesis of specifically substituted or oxidized sugar derivatives, useful in various biochemical applications (Ferrier, 1972).
Drug Delivery Systems : Phenylboronic acid derivatives are used in the development of glucose-responsive drug delivery systems. For example, poly(4-hydroxystyrene)-block-poly(ethylene oxide) block copolymers with phenylboronic acids can form nanoparticles that release compounds in response to glucose (Matuszewska et al., 2015).
Biomedical Applications : Phenylboronic acid-functionalized polymers have been developed for advanced bio-applications, including drug delivery systems and biosensors, due to their ability to form reversible complexes with polyols such as sugars and diols (Lan & Guo, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
This compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the molecule, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .
Biochemical Pathways
The protodeboronation process affects the hydromethylation of alkenes . This is a valuable transformation that has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . This could potentially affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By influencing the activity of these enzymes, the compound can affect the synthesis of various biochemical compounds and pathways .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJYNDNLGOFFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
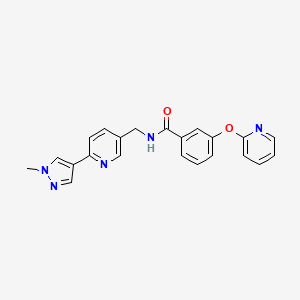
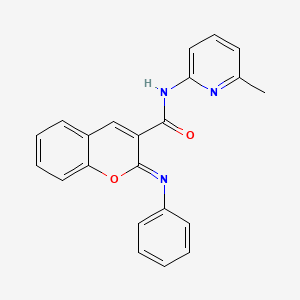
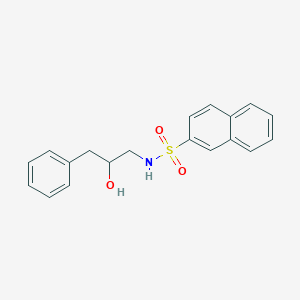
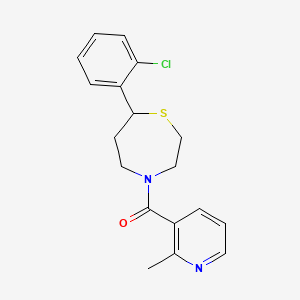
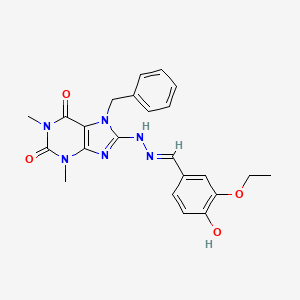
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)
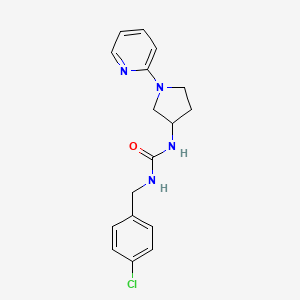
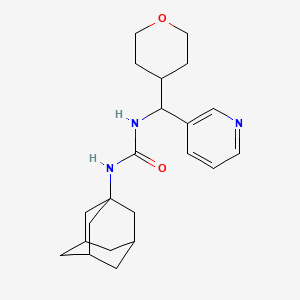
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)
![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)

